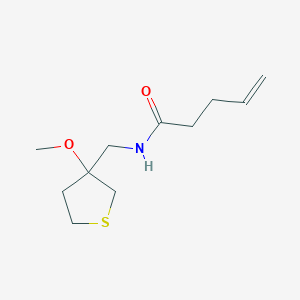

1-(2-Hydroxyacetyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

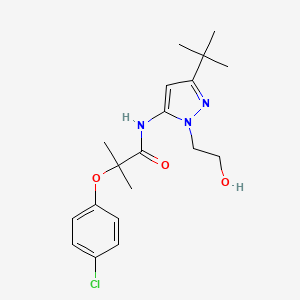

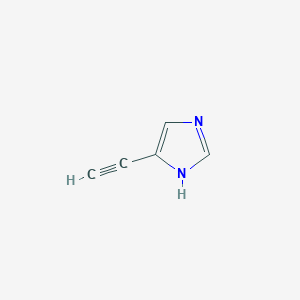

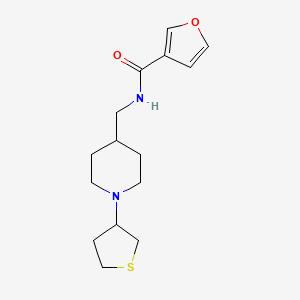

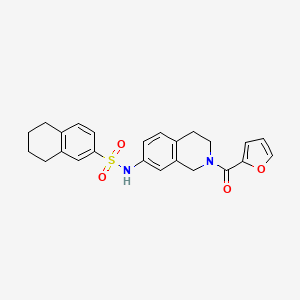

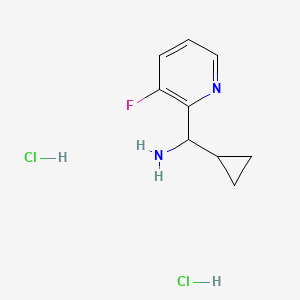

“1-(2-Hydroxyacetyl)piperidin-4-one” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is also known as 5-p-chlorophenyl-3-[N-(2-hydroxyacetyl)piperidin-4-yl]-4-pyrimidin-4-yl-1H-pyrazole .

Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, has been a subject of interest in recent scientific literature . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For instance, one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has been reported .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years .Chemical Reactions Analysis

Piperidines, including “this compound”, are involved in various chemical reactions. These reactions often lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies and Chemical Properties

The compound 1-(2-Hydroxyacetyl)piperidin-4-one, and its derivatives, have been explored extensively in synthetic organic chemistry for their utility in constructing complex molecular architectures. A notable method involves the Cu(I)-catalyzed reductive aldol cyclization of alpha,beta-unsaturated amides with ketones, which is highly diastereoselective. This process, used in combination with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of functionalized piperidin-2-ones and hydroxylated piperidines, illustrating the compound's versatility in synthetic strategies for complex molecules (Lam, Murray, & Firth, 2005).

Mechanistic Insights in Biological Systems

Research involving this compound has provided direct evidence for the presence of a transition state bridge proton in stable enzyme mimics, which is crucial for understanding serine protease mechanisms. The compound's ability to mimic the serine alcohol attack on the peptide bond, with reaction rates comparable or even faster than enzymatic reactions, showcases its potential in studying enzyme catalysis and mechanism-based inhibitor design (Bethencourt & Núñez, 2008).

Molecular Structure and Conformation Studies

Structural and conformational studies of derivatives related to this compound have been conducted, providing insights into molecular dynamics and stability. For instance, research on the crystal and molecular structure of various derivatives has elucidated the influence of intramolecular and intermolecular hydrogen bonds on molecule conformation and packing in crystals, highlighting the role of these interactions in determining the physical and chemical properties of these compounds (Kuleshova & Khrustalev, 2000).

Applications in Medicinal Chemistry

The derivatives of this compound have been investigated for their potential in medicinal chemistry, particularly in the synthesis of bioactive molecules. The compound's derivatives serve as key intermediates in the development of pharmacologically relevant entities, exhibiting a range of biological activities. This underscores the compound's significance in the discovery and development of new therapeutic agents, reflecting its broad applicability in drug design and synthesis (Aridoss, Amirthaganesan, & Jeong, 2010).

Zukünftige Richtungen

Piperidines, including “1-(2-Hydroxyacetyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions in the research of “this compound” and similar compounds may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Eigenschaften

IUPAC Name |

1-(2-hydroxyacetyl)piperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-7(11)8-3-1-6(10)2-4-8/h9H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVFUEKYLXKPDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2477779.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2477790.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2477795.png)